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Compound of Interest

Compound Name: (4-Isobutyrylphenyl)boronic acid

Cat. No.: B180320

An In-depth Technical Guide to (4-Isobutyrylphenyl)boronic acid

Abstract

This technical guide provides a comprehensive scientific overview of (4-
Isobutyrylphenyl)boronic acid, a specialized organoboron compound. While not a widely
cataloged commercial chemical, its structure presents significant potential as a building block in
synthetic and medicinal chemistry. This document delineates its chemical identity and
physicochemical properties, proposes a robust synthetic pathway based on established
methodologies, and explores its primary application in palladium-catalyzed cross-coupling
reactions, which are foundational to modern drug discovery. The guide is intended for
researchers and professionals in organic synthesis and pharmaceutical development, offering
both theoretical grounding and practical, field-proven insights.

PART 1: Chemical Identity and Physicochemical
Properties

(4-1sobutyrylphenyl)boronic acid is an aromatic boronic acid characterized by a phenyl ring
substituted with an isobutyryl group and a boronic acid moiety. The boronic acid group (-
B(OH)2) is a versatile functional group in organic chemistry, acting as a Lewis acid and
enabling a wide range of transformations.[1] The isobutyryl group, a ketone, provides a site for
further chemical modification or can act as a key pharmacophore in a larger molecule.
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A definitive CAS number for (4-1sobutyrylphenyl)boronic acid is not readily found in major

chemical inventories. This suggests that the compound is not a standard, off-the-shelf reagent

and would likely require custom synthesis for research or development purposes.

Chemical Structure:

(Where Ph represents the 1,4-substituted benzene ring)

The structure combines the reactivity of an arylboronic acid with the carbonyl chemistry of a

ketone.

Data Presentation: Physicochemical Properties

The following table summarizes the key calculated and predicted properties of (4-

Isobutyrylphenyl)boronic acid.

Property Value Source
(4-(2-

IUPAC Name methylpropanoyl)phenyl)boroni  N/A (Derived)
c acid

CAS Number Not Assigned N/A

Molecular Formula C10H13BOs3 Calculated

Molecular Weight 192.02 g/mol Calculated

_ Predicted to be a solid at room

Physical Form N/A
temperature.
Expected to be soluble in polar

Solubility organic solvents like THF, N/A
Dioxane, and DMF.
CC(C)C(=0)C1=CC=C(C=C1) _

SMILES Code Derived

B(0)O

PART 2: Proposed Synthesis via Miyaura Borylation
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The most reliable and versatile method for preparing aryl boronic acids is the Miyaura
borylation reaction.[2] This palladium-catalyzed cross-coupling reaction utilizes an aryl halide or
triflate and a diboron reagent to form the C-B bond. This approach is favored for its high
functional group tolerance, allowing the ketone of the isobutyryl group to remain intact.

The proposed synthesis starts from the commercially available precursor, 1-(4-bromophenyl)-2-
methylpropan-1-one.

Experimental Protocol: Synthesis of (4-
Isobutyrylphenyl)boronic acid

Objective: To synthesize (4-Isobutyrylphenyl)boronic acid from 1-(4-bromophenyl)-2-
methylpropan-1-one via a palladium-catalyzed Miyaura borylation.

Materials:

1-(4-bromophenyl)-2-methylpropan-1-one (1.0 equiv)

Bis(pinacolato)diboron (Bzpinz) (1.1 equiv)

Potassium Acetate (KOACc) (3.0 equiv)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Clz) (0.03 equiv)

1,4-Dioxane (anhydrous)
Methodology:

 Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and
a reflux condenser, add 1-(4-bromophenyl)-2-methylpropan-1-one, bis(pinacolato)diboron,
and potassium acetate.

e Purging: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to
ensure an oxygen-free environment. Causality: The palladium(0) species in the catalytic
cycle is sensitive to oxidation, which would deactivate the catalyst.
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Reagent Addition: Under a positive pressure of inert gas, add the Pd(dppf)Clz catalyst
followed by anhydrous 1,4-dioxane.

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor
the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl
bromide is consumed.

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a
pad of celite to remove inorganic salts and the palladium catalyst.

Purification of Boronate Ester: Concentrate the filtrate under reduced pressure. The resulting
crude pinacol ester can be purified by column chromatography on silica gel.

Hydrolysis to Boronic Acid: Dissolve the purified pinacol ester in a suitable solvent mixture
(e.g., THF/water). Add an acid (e.g., HCI) and stir at room temperature until the deprotection
is complete (monitored by TLC).

Isolation: Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic
layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield
(4-1sobutyrylphenyl)boronic acid.

Visualization: Synthesis Workflow
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Caption: Proposed synthesis of (4-Isobutyrylphenyl)boronic acid.

PART 3: Application in Drug Discovery - The Suzuki-
Miyaura Coupling

The paramount application of aryl boronic acids in drug development is their use as

nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction creates
a carbon-carbon bond between an organoborane and an organohalide, a transformation that is
one of the most powerful and widely used tools in the synthesis of complex organic molecules,

including active pharmaceutical ingredients (APIS).[5]

(4-1sobutyrylphenyl)boronic acid would serve as a key building block to introduce the
isobutyrylphenyl moiety into a target structure, coupling with a variety of aryl or heteroaryl

halides or triflates.

Mechanism of the Suzuki-Miyaura Coupling

The reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally

accepted mechanism consists of three primary steps:[4][6]
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o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the
organohalide (R*-X), forming a Pd(ll) complex.

o Transmetalation: The organic group from the boronic acid (R?) is transferred to the palladium
center. This step requires activation of the boronic acid by a base, which forms a more
nucleophilic boronate species.[7]

o Reductive Elimination: The two organic groups (R* and R?) are coupled and eliminated from
the palladium center, forming the new C-C bond (R*-R2) and regenerating the catalytically
active Pd(0) species.

Visualization: Suzuki-Miyaura Catalytic Cycle
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Significance of Boronic Acids in Medicinal Chemistry

The incorporation of boronic acids into drug discovery programs has surged in recent years.[8]
[9] This is highlighted by the FDA approval of several boronic acid-containing drugs, such as
the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma and the [3-
lactamase inhibitor Vaborbactam.[10][11]

Boronic acids offer several advantages in drug design:

» Enhanced Potency: The boron atom can form reversible covalent bonds with active site
serines in enzymes, leading to potent and targeted inhibition.[2]

e Improved Pharmacokinetics: The boronic acid moiety can improve a drug's solubility and
metabolic profile.[8][9]

o Synthetic Versatility: As demonstrated by the Suzuki coupling, they are synthetically
accessible and versatile building blocks for creating diverse chemical libraries.[12]

Conclusion

(4-1sobutyrylphenyl)boronic acid represents a valuable, albeit specialized, chemical
intermediate. While not readily available, this guide outlines a clear and robust synthetic
strategy via Miyaura borylation. Its primary utility lies in its role as a precursor in Suzuki-
Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry. By enabling
the strategic introduction of the isobutyrylphenyl group, this compound can contribute to the
synthesis of novel molecular entities with potential therapeutic applications, leveraging the well-
established benefits of boronic acids in drug design.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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